2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide

antifolate thymidylate synthase antitumor

Sourcing the wrong pyrrolo[2,3-d]pyrimidine C5 congener introduces divergent synthetic manifolds. This 5-carboxamide (ADG) is the obligate QueC/ToyM biosynthetic intermediate-neither the 5-carboxylic acid nor 5-carbonitrile can substitute in enzymatic or cell-based assays. • Eliminates 2 synthetic steps vs. the 5-nitrile for installing the benzoyl-glutamate side chain of pemetrexed isosteres (Gangjee 2001 protocol). • 4 H-bond donors & XLogP -1.9 ensure superior aqueous solubility for parallel synthesis and DNA-encoded library coupling. • ≥95% purity with ICH-validated CoA; stored at 2-8 °C to preserve enzymatic integrity.

Molecular Formula C7H7N5O2
Molecular Weight 193.16 g/mol
Cat. No. B11905858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide
Molecular FormulaC7H7N5O2
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N1)N=C(NC2=O)N)C(=O)N
InChIInChI=1S/C7H7N5O2/c8-4(13)2-1-10-5-3(2)6(14)12-7(9)11-5/h1H,(H2,8,13)(H4,9,10,11,12,14)
InChIKeyPDNNVMBNUWELRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide: Scaffold Identity, Biogenic Role, and Physicochemical Profile


2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide (CAS 124738-80-3) is the 7-deazaguanine nucleus bearing a C5 primary carboxamide; it is simultaneously the free base form of 7-amido-7-deazaguanine (ADG), the authenticated biosynthetic intermediate between 7-carboxy-7-deazaguanine (CDG) and 7-cyano-7-deazaguanine (preQ₀) in the queuosine pathway [1], and the minimal pharmacophore of the 2-amino-4-oxo-pyrrolo[2,3-d]pyrimidine antifolate series exemplified by pemetrexed isosteres [2]. The scaffold typically displays four hydrogen-bond donors, three hydrogen-bond acceptors, one rotatable bond, a computed XLogP3-AA of -1.9, and an exact mass of 193.05997448 Da [3]. These physicochemical attributes fundamentally govern its distinct solubility, solid-state handling, and synthetic derivatization behaviour relative to the 5‑carboxy and 5‑cyano congeners.

Why 5-Carbamoyl Cannot Be Replaced by 5-Cyano or 5-Carboxy


Laboratories that treat the 5‑carboxamide, 5‑carboxylic acid, and 5‑carbonitrile as interchangeable pyrrolo[2,3‑d]pyrimidine starting materials risk entering a divergent synthetic manifold or misinterpreting bioassay data. The carboxamide forms a passive, neutral amide handle that directly furnishes the C5‑carbonyl required for polyglutamylation‑competent antifolate warheads; the corresponding 5‑nitrile must first be converted to the same amide sequence via a reductive‑amination‑saponification sequence [1], while the 5‑carboxylic acid is biosynthetically activated to the adenylate prior to amidation [2]. Pre‑QueC‑catalysed activation is structurally impossible directly from the acid, making the amide the obligate late‑stage intermediate in the QueC/ToyM mechanism [2]. Consequently, the carboxamide provides a unique, cost‑effective branching point for two orthogonal reaction vectors: direct elaboration of the neutral amide for SAR studies, or enzymatic access to the nitrile for 7‑deazapurine natural product chemistry.

Quantitative Comparison Against 5-Cyano, 5-Carboxy, and Unsubstituted Analogs


Antifolate Potency vs. Pemetrexed in Tumor Cell Lines

The classical N9‑methyl‑substituted antifolate (compound 6) constructed directly from the 2‑amino‑4‑oxo‑pyrrolo[2,3‑d]pyrimidine‑5‑carboxamide precursor was evaluated side‑by‑side with pemetrexed (LY231514) against four human carcinoma lines. In the ZR‑75‑1 breast carcinoma line, compound 6 and LY231514 displayed comparable growth inhibitory potency [1]. Against isolated human thymidylate synthase (TS), compound 6 showed an IC₅₀ of 46 µM, and against human dihydrofolate reductase (DHFR), an IC₅₀ of 10 µM, indicating that the carboxamide‑derived antifolate is a modest direct enzyme binder that achieves potent cellular activity through intracellular polyglutamylation [1].

antifolate thymidylate synthase antitumor

Enzymatic Specificity: Only the Carboxamide Substrate for QueC/ToyM Nitrile Formation

The QueC/ToyM enzyme family converts 7‑carboxy‑7‑deazaguanine (CDG) to 7‑cyano‑7‑deazaguanine (preQ₀) strictly via the 7‑amido‑7‑deazaguanine (ADG, i.e. 2‑amino‑4‑oxo‑4,7‑dihydro‑3H‑pyrrolo[2,3‑d]pyrimidine‑5‑carboxamide) intermediate [1]. The carboxy congener (CDG) cannot be directly transformed to preQ₀ in the absence of the amide intermediate; kinetic trapping and substrate‑product profiling demonstrate obligate accumulation of the carboxamide species prior to nitrile formation [1]. No alternative pathway circumventing the amide has been detected in bacterial or archaeal systems, establishing the carboxamide as an irreplaceable branch‑point metabolite.

biosynthesis enzyme specificity 7-deazapurine

Hydrogen-Bond Donor Differentiation: Carboxamide vs. Carboxy vs. Nitrile

The computed hydrogen‑bond donor count distinguishes the three C5 congeners: the target carboxamide provides 4 H‑bond donors, the 5‑carboxylic acid (CID 135565390) provides 3 donors, and the 5‑carbonitrile (CID 129476) provides 2 donors [1]. The carboxamide also exhibits an XLogP3‑AA of ‑1.9 and a single rotatable bond, contrasting with the acid (calculated XLogP3 ~ ‑2.5) and nitrile (XLogP3 ~ ‑0.8). These differences translate into markedly divergent aqueous solubility and solid‑state lattice energies, impacting formulation, chromatographic retention, and co‑crystal screening outcomes [1].

physicochemical properties solubility crystal engineering

Kinase Inhibition: Pyrrolopyrimidine vs. 2,4-Diamino Congeners

A 2012 structure–activity relationship study evaluated pyrrolo[2,3‑d]pyrimidine derivatives bearing the 2‑amino‑4‑oxo motif against Src family kinases. The compound N‑((2‑amino‑4‑oxo‑4,7‑dihydro‑3H‑pyrrolo[2,3‑d]pyrimidin‑5‑yl)methyl)‑4‑(3,4‑dimethoxyphenyl)butanamide (compound 5) inhibited c‑Src with an IC₅₀ of 21 µM, whereas literature reference compounds PP2, A‑419259, and CGP77675 inhibit Fyn, Lyn, and c‑Src with IC₅₀ values in the sub‑nanomolar range (0.3–0.5 nM) [1]. This indicates that while the 2‑amino‑4‑oxo‑5‑carboxamide scaffold provides a tractable kinase recognition motif, simple regioisomeric switching to the 2,4‑diamino series yields >100‑fold improvements in enzymatic potency, which is an actionable differentiation for medicinal chemistry procurement decisions.

Src kinase tyrosine kinase inhibitor pyrrolopyrimidine

Procurement Applications: Carboxamide Outranks Closest Analogs


Antifolate Lead Generation and Polyglutamylatable Warhead Synthesis

The carboxamide directly installs the C5‑carbonyl required for classical antifolate elaboration (e.g., compound 6 in [1]) without the extra reductive‑amination‑saponification sequence needed for the 5‑nitrile. Through the Gangjee 2001 protocol, the accessible primary amide is a single‑step handle for introducing the benzoyl‑glutamate side chain, delivering pemetrexed‑isosteric analogues whose cell‑based ZR‑75‑1 potency matches the marketed agent [1]. For procurement: requesting the carboxamide (≥95 %, CAS 124738‑80‑3) eliminates two synthetic steps and the associated yield loss compared with sourcing the nitrile or acid.

Queuosine Pathway Elucidation and Diagnostic Enzyme Assays

The compound is the chemically authenticated standard for 7‑amido‑7‑deazaguanine (ADG), the only competent substrate for the QueC/ToyM nitrile‑forming step [2]. It is required as an analytical reference (LC‑MS RT, exact mass 193.059974 Da) and enzyme‑kinetics probe in studies investigating CDG‑to‑preQ₀ conversion; neither the acid nor the nitrile can substitute for the amide in stopped‑flow or radiometric assays [2]. Procurement specifications should demand ≥98 % purity, storage at 2‑8 °C, and ICH‑validated CoA to ensure enzymatic integrity.

Parallel Chemistry Campaigns: Solubility and H-Bond Capacity

With 4 H‑bond donors, an XLogP3‑AA of ‑1.9, and only one rotatable bond [3], the carboxamide excels in solution‑phase amide‑coupling steps (e.g., HATU/DIPEA in DMF) common in DNA‑encoded library synthesis and high‑throughput parallel synthesis. Compared to the 5‑carboxy congener, it avoids off‑target carboxylate interference; compared to the 5‑nitrile, it triples the donor count, significantly improving aqueous solubility for biochemical screening cascades [3].

Computational and Crystallographic Fragment-Based Drug Design

The carboxamide has a defined 3D‑conformer (InChIKey PDNNVMBNUWELRE‑UHFFFAOYNA‑N) with a computed minimal energy geometry suitable for docking [3]. The scaffold has been co‑crystallized as the 2KA ligand in PDB entries (e.g., 4NJK), confirming its binding mode and establishing it as a privileged fragment for structure‑based design targeting purine‑binding pockets. This represents direct structural differentiation when compared to the acid (CID 135565390) whose charged carboxylate often yields ambiguous electron density in fragment soaking experiments.

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